4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
This compound features a piperazine-carboxamide core substituted with a 2-fluorophenyl group at position 4 and a 3-fluorophenyl-pyrrolidin-5-one moiety at the N-terminal (Figure 1).
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2/c22-15-4-3-5-17(12-15)27-14-16(13-20(27)28)24-21(29)26-10-8-25(9-11-26)19-7-2-1-6-18(19)23/h1-7,12,16H,8-11,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZKMUZJNPQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with nucleophiles.
Attachment of the Oxopyrrolidinyl Group: The oxopyrrolidinyl group is often introduced through a condensation reaction involving a ketone and an amine, forming the pyrrolidinone ring.
Final Coupling: The final step involves coupling the fluorophenyl-substituted piperazine with the oxopyrrolidinyl intermediate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the oxopyrrolidinyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the oxopyrrolidinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
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Antitumor Activity
- This compound has been investigated for its potential as an antitumor agent. Its structural features allow it to interact with specific biological targets involved in cancer progression, particularly kinases associated with tumor growth and metastasis. Research indicates that modifications to the piperazine moiety can enhance its selectivity and potency against various cancer cell lines.
-
Neuropharmacology
- The compound exhibits properties that may be beneficial in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for conditions such as depression and anxiety. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, suggesting a role in psychiatric therapies.
-
Inhibition of Protein Kinases
- As a kinase inhibitor, this compound has shown promise in targeting specific kinases that are implicated in various diseases, including cancer and inflammatory conditions. The structure allows for selective binding to the ATP-binding site of kinases, which is crucial for their activity.
Structure-Activity Relationship (SAR)
The effectiveness of 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can be attributed to its unique structural components:
- Piperazine Core : Provides flexibility and potential for interaction with biological targets.
- Fluorophenyl Groups : Enhance lipophilicity and metabolic stability.
- Oxopyrrolidine Moiety : Contributes to the overall binding affinity through hydrogen bonding and hydrophobic interactions.
Case Study 1: Antitumor Efficacy
In a study published by the National Institutes of Health, derivatives of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study highlighted that modifications to the fluorophenyl groups improved selectivity towards cancer cells while reducing toxicity to normal cells .
Case Study 2: Neuropharmacological Effects
Research conducted on animal models indicated that the compound could reduce anxiety-like behaviors when administered at certain dosages. The study utilized behavioral assays to measure anxiety levels and found that the compound's effects were comparable to established anxiolytics .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding. The piperazine ring provides a scaffold that can interact with various biological targets, while the oxopyrrolidinyl group may participate in specific binding interactions or catalytic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Piperazine Carboxamides
N-(3-Fluorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A2)
- Structure: Retains the 3-fluorophenyl group but replaces the pyrrolidinone with a 4-oxoquinazoline methyl group.
- Key Data :
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide
- Structure : Substitutes fluorophenyl with chloropyridine and trifluoromethylphenyl groups.
- Key Data :
- CAS: 856189-81-6; Formula: C₁₈H₁₅ClF₆N₄O.
- Increased lipophilicity (Cl, CF₃ groups) may improve blood-brain barrier penetration compared to the target compound .
- Applications : Used in kinase inhibition studies, suggesting versatility of piperazine-carboxamide scaffolds in diverse therapeutic areas .
Heterocyclic Modifications in Piperazine Derivatives
Benzo[b][1,4]Oxazin-3(4H)-One Analogues (Compounds 54, 55, 58)
- Structure: Replace pyrrolidinone with benzooxazine/thiazine-propanoyl moieties.
- Key Data: Compound 54: Fluorinated benzoxazine (60% yield); ¹H NMR (CDCl₃) δ 6.04 (d, J = 51.8 Hz, CHF) indicates stereochemical complexity . Compound 55: Difluorinated benzoxazine (30% yield); lower yield suggests steric hindrance from CF₂ groups . Biological Activity: High affinity for serotonin 5-HT₂A receptors (Ki < 1 nM), contrasting with dopamine receptor focus of fluorophenyl-pyrrolidinone derivatives .
NRA0045: Dopamine D4/Serotonin 5-HT2A Antagonist
Substitution Patterns and Pharmacokinetic Implications
*Estimated based on formula C₂₂H₂₀F₂N₄O₂.
Biological Activity
The compound 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 358.39 g/mol. The structure includes a piperazine ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes involved in critical physiological processes:
- Serotonin Receptors : Preliminary studies suggest that derivatives of piperazine can act as antagonists at serotonin receptors, influencing mood and anxiety pathways.
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters like dopamine .
In Vitro Studies
Research indicates that this compound exhibits notable activity against various cellular targets:
- Cell Viability Assays : In vitro testing on cell lines has demonstrated that the compound can affect cell proliferation. For instance, studies have indicated cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitory assays have shown promising results, indicating potential use in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the compound's efficacy:
- Neuroprotective Effects : A study involving models of neurodegeneration reported that compounds similar to this one provided neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival .
- Behavioral Studies : Animal models treated with this compound exhibited altered behavioral responses consistent with anxiolytic or antidepressant effects, supporting its potential application in psychiatric disorders .
Efficacy and Safety Profile
The efficacy of this compound has been assessed through various pharmacological evaluations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
